[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl](5-bromo-3-methyl-1-benzofuran-2-yl)methanone
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Overview
Description
2-[1-(5-BROMO-3-METHYL-1-BENZOFURAN-2-CARBONYL)PIPERIDIN-4-YL]-1,3-BENZOXAZOLE is a complex organic compound that features a benzofuran and benzoxazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(5-BROMO-3-METHYL-1-BENZOFURAN-2-CARBONYL)PIPERIDIN-4-YL]-1,3-BENZOXAZOLE typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The process would likely be optimized for cost-effectiveness and scalability, ensuring that the compound can be produced in sufficient quantities for commercial applications.
Chemical Reactions Analysis
Types of Reactions
2-[1-(5-BROMO-3-METHYL-1-BENZOFURAN-2-CARBONYL)PIPERIDIN-4-YL]-1,3-BENZOXAZOLE can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dehalogenated compounds.
Scientific Research Applications
2-[1-(5-BROMO-3-METHYL-1-BENZOFURAN-2-CARBONYL)PIPERIDIN-4-YL]-1,3-BENZOXAZOLE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 2-[1-(5-BROMO-3-METHYL-1-BENZOFURAN-2-CARBONYL)PIPERIDIN-4-YL]-1,3-BENZOXAZOLE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell signaling pathways or inducing apoptosis .
Comparison with Similar Compounds
Similar Compounds
Benzofuran derivatives: These compounds share the benzofuran moiety and exhibit similar biological activities.
Benzoxazole derivatives: These compounds contain the benzoxazole moiety and are known for their antimicrobial and anticancer properties.
Uniqueness
2-[1-(5-BROMO-3-METHYL-1-BENZOFURAN-2-CARBONYL)PIPERIDIN-4-YL]-1,3-BENZOXAZOLE is unique due to its specific combination of benzofuran and benzoxazole moieties, which may confer distinct biological activities and chemical properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C22H19BrN2O3 |
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Molecular Weight |
439.3 g/mol |
IUPAC Name |
[4-(1,3-benzoxazol-2-yl)piperidin-1-yl]-(5-bromo-3-methyl-1-benzofuran-2-yl)methanone |
InChI |
InChI=1S/C22H19BrN2O3/c1-13-16-12-15(23)6-7-18(16)27-20(13)22(26)25-10-8-14(9-11-25)21-24-17-4-2-3-5-19(17)28-21/h2-7,12,14H,8-11H2,1H3 |
InChI Key |
RZTNUFWCVBPRJS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)Br)C(=O)N3CCC(CC3)C4=NC5=CC=CC=C5O4 |
Origin of Product |
United States |
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